molecular formula C4H3ClN2O2S B13121893 Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate

Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate

Cat. No.: B13121893
M. Wt: 178.60 g/mol
InChI Key: BDAUCEKTWMSQDU-UHFFFAOYSA-N
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Description

Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of 4-chloro-1,2,5-thiadiazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.

Major Products Formed

    Substitution: Formation of 4-azido-1,2,5-thiadiazole-3-carboxylate or 4-thiocyanato-1,2,5-thiadiazole-3-carboxylate.

    Oxidation: Formation of sulfoxides or sulfones.

    Hydrolysis: Formation of 4-chloro-1,2,5-thiadiazole-3-carboxylic acid.

Scientific Research Applications

Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate can be compared with other thiadiazole derivatives such as:

    4-chloro-1,2,5-thiadiazole-3-carboxylic acid: Similar structure but lacks the ester group.

    1,3,4-thiadiazole derivatives: Different isomeric form with distinct biological activities.

    1,2,4-thiadiazole derivatives: Another isomer with unique chemical properties.

Properties

Molecular Formula

C4H3ClN2O2S

Molecular Weight

178.60 g/mol

IUPAC Name

methyl 4-chloro-1,2,5-thiadiazole-3-carboxylate

InChI

InChI=1S/C4H3ClN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3

InChI Key

BDAUCEKTWMSQDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NSN=C1Cl

Origin of Product

United States

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